molecular formula C9H18N2O8S2 B11964751 N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) CAS No. 91426-22-1

N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate)

Cat. No.: B11964751
CAS No.: 91426-22-1
M. Wt: 346.4 g/mol
InChI Key: XHIDPHYTQPTNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) is a chemical compound with the molecular formula C9H18N2O8S2 and a molecular weight of 346.38 . This compound is known for its unique structure, which includes two carbamoylethyl groups linked by a methylene bridge and two methanesulfonate groups. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) typically involves the reaction of methanesulfonyl chloride with N,N’-methylenebis(2-aminoethyl) carbamate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) involves its ability to form stable carbamate linkages with nucleophilic groups in proteins and enzymes. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The methanesulfonate groups also play a role in enhancing the compound’s reactivity and solubility in organic solvents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) is unique due to its dual functionality, combining the reactivity of methanesulfonate groups with the stability of carbamate linkages. This makes it a versatile reagent in organic synthesis and a valuable tool in biochemical research .

Properties

CAS No.

91426-22-1

Molecular Formula

C9H18N2O8S2

Molecular Weight

346.4 g/mol

IUPAC Name

[3-[(3-methylsulfonyloxypropanoylamino)methylamino]-3-oxopropyl] methanesulfonate

InChI

InChI=1S/C9H18N2O8S2/c1-20(14,15)18-5-3-8(12)10-7-11-9(13)4-6-19-21(2,16)17/h3-7H2,1-2H3,(H,10,12)(H,11,13)

InChI Key

XHIDPHYTQPTNCU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC(=O)NCNC(=O)CCOS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.